7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Forensic Toxicology Analytical Chemistry Reference Materials

3-Hydroxyflubromazepam is an essential phase I metabolite standard for forensic and clinical toxicology. Its unique chromatographic retention and extended detection window make it a superior biomarker compared to parent flubromazepam. Procuring this ≥98% pure reference material ensures validated LC-MS/MS quantification and unequivocal confirmation of exposure in urine and blood matrices.

Molecular Formula C15H10BrFN2O2
Molecular Weight 349.15 g/mol
Cat. No. B1282266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
Molecular FormulaC15H10BrFN2O2
Molecular Weight349.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)F
InChIInChI=1S/C15H10BrFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)
InChIKeyLAAYFWALJDHMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one: A Benzodiazepine Metabolite Reference Standard for Forensic and Analytical Workflows


7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one (3‑hydroxyflubromazepam; CAS 62659‑65‑8) is a hydroxylated metabolite of the designer benzodiazepine flubromazepam . Belonging to the 1,4‑benzodiazepine class, the compound is characterized by a bromine substituent at the 7‑position and a 2‑fluorophenyl group at the 5‑position of the benzodiazepine core . It is primarily utilized as an analytical reference standard in forensic toxicology and drug metabolism studies .

Critical Limitations of Substituting 7‑Bromo‑5‑(2‑fluorophenyl)‑1,3‑dihydro‑3‑hydroxy‑2H‑1,4‑benzodiazepin‑2‑one with Generic Benzodiazepine Standards


Substituting 3‑hydroxyflubromazepam with a generic benzodiazepine standard or the parent drug flubromazepam is not feasible due to significant differences in analytical properties and biological relevance. As a phase I metabolite, 3‑hydroxyflubromazepam exhibits distinct chromatographic retention, mass spectral fragmentation, and solubility profiles compared to non‑hydroxylated benzodiazepines . In forensic casework, the presence of this metabolite often outlasts the parent compound, making it a critical biomarker for extended detection windows [1]. Furthermore, quantitative methods validated for the parent drug cannot be directly applied to the metabolite without re‑validation, as matrix effects and ionization efficiencies differ markedly . Thus, procurement of the authentic metabolite standard is essential for accurate identification, quantification, and method development in regulated analytical environments.

Quantitative Differentiation of 7‑Bromo‑5‑(2‑fluorophenyl)‑1,3‑dihydro‑3‑hydroxy‑2H‑1,4‑benzodiazepin‑2‑one Against In‑Class Analogs


Analytical Reference Standard Purity and Specification Comparison

As a commercial analytical reference standard, 3‑hydroxyflubromazepam is supplied with a certified purity of ≥98% . In contrast, the parent drug flubromazepam is offered as a certified reference material (CRM) under ISO/IEC 17025 and ISO 17034 standards . While the parent drug benefits from metrological traceability and certified property values, the metabolite standard provides sufficient purity for routine LC‑MS/MS calibration and qualitative identification.

Forensic Toxicology Analytical Chemistry Reference Materials

Detection Window and Biological Matrix Concentration Comparison

In forensic casework, 3‑hydroxyflubromazepam was detected in urine samples at concentrations ranging from 191 to 410 ng/mL in routine screening and up to 11,580 ng/mL in STRIDA project intoxication cases [1]. By comparison, flubromazepam itself was found at concentrations of 5 ng/mL in a routine sample and 5–89 ng/mL in STRIDA cases. The metabolite thus exhibits up to 130‑fold higher concentrations in urine, underscoring its utility as a longer‑lived biomarker for monitoring flubromazepam exposure.

Forensic Toxicology Clinical Chemistry Metabolism

Pharmacokinetic Half‑Life and Metabolite Accumulation

Flubromazepam is characterized by an extremely long elimination half‑life exceeding 100 hours [1]. While direct half‑life data for 3‑hydroxyflubromazepam is not available, benzodiazepine metabolites with a 3‑hydroxy group typically exhibit prolonged detection windows due to sequential phase II conjugation and enterohepatic recirculation [2]. This class‑level inference suggests that the metabolite may persist in biological matrices longer than the parent drug, providing an extended timeframe for retrospective detection.

Pharmacokinetics Metabolism Drug Monitoring

Predicted Physicochemical Properties Influencing Analytical Method Selection

The predicted acid dissociation constant (pKa) of 3‑hydroxyflubromazepam is 10.76 ± 0.70, while the melting point is reported as 196–198 °C (ethanol) . For comparison, flubromazepam lacks a phenolic hydroxyl group and thus has a lower pKa, typically in the range of 8–9 for benzodiazepines [1]. The higher pKa of the metabolite influences its ionization state under common LC‑MS mobile phase conditions (pH 2–8), directly impacting retention on reversed‑phase columns and electrospray ionization efficiency.

Method Development LC‑MS/MS Physicochemical Properties

Optimal Deployment Scenarios for 7‑Bromo‑5‑(2‑fluorophenyl)‑1,3‑dihydro‑3‑hydroxy‑2H‑1,4‑benzodiazepin‑2‑one in Forensic and Analytical Settings


LC‑MS/MS Method Development for Designer Benzodiazepine Metabolite Quantification

The compound serves as a primary reference standard for establishing calibration curves and validating analytical methods targeting 3‑hydroxyflubromazepam in biological matrices. Its ≥98% purity and defined chromatographic properties support accurate quantification in urine, blood, and tissue homogenates. Given the metabolite's high urinary concentrations (up to 11,580 ng/mL) [1], methods validated with this standard can reliably detect flubromazepam exposure over extended timeframes.

Forensic Toxicology Casework Confirmation of Flubromazepam Intake

In forensic investigations, the detection of 3‑hydroxyflubromazepam provides definitive evidence of flubromazepam consumption, as the metabolite is not present in seized drug material. The standard enables laboratories to confirm suspected intoxication cases by matching retention times and mass spectral transitions against the certified reference material . Its use is particularly critical when the parent drug is no longer detectable due to its >100 h half‑life [2].

Clinical and Workplace Drug Monitoring Panels

For clinical toxicology and workplace drug testing programs seeking to detect novel psychoactive substance (NPS) use, inclusion of 3‑hydroxyflubromazepam as a target analyte expands panel coverage. The standard supports routine monitoring in urine, where the metabolite achieves concentrations orders of magnitude higher than the parent drug (191–410 ng/mL routine vs. 5 ng/mL for flubromazepam) [1], enhancing assay sensitivity and reducing false‑negative rates.

Pharmacokinetic and Metabolism Research

Academic and industrial researchers investigating the disposition of designer benzodiazepines require authentic metabolite standards for in vitro microsomal studies and in vivo pharmacokinetic profiling. 3‑hydroxyflubromazepam enables the identification of phase I hydroxylation products in human liver microsome incubations and the elucidation of CYP450 isoforms involved in flubromazepam clearance .

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